2,6-Dichlorophenylacetic acid chemical properties and structure
2,6-Dichlorophenylacetic acid chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-Dichlorophenylacetic acid. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Properties
2,6-Dichlorophenylacetic acid is a halogenated aromatic carboxylic acid. Its strategic placement of two chlorine atoms on the phenyl ring gives it unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a precursor in developing novel drug candidates, such as certain antihypertensives, and in creating herbicides.[1]
Structural Information
The fundamental structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and an acetic acid group at position 1.
Caption: Chemical structure connectivity of 2,6-Dichlorophenylacetic acid.
Physicochemical Properties
The key physicochemical properties of 2,6-Dichlorophenylacetic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [2][3][4] |
| Molecular Weight | 205.04 g/mol | [2][4] |
| Appearance | White crystalline powder / solid | [2][5] |
| Melting Point | 158-161 °C | [6] |
| Boiling Point | 316 °C (est.) | [2] |
| pKa | 3.80 | [2] |
| LogP (Partition Coefficient) | 2.65 | [2] |
| Solubility | Very soluble in water | [2] |
Identifiers
| Identifier Type | Value | Source(s) |
| CAS Number | 6575-24-2 | [2][3] |
| IUPAC Name | 2-(2,6-dichlorophenyl)acetic acid | [3] |
| SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl | [3] |
| InChI | 1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | [3] |
| EC Number | 229-504-0 | [2] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of 2,6-Dichlorophenylacetic acid.
Synthesis Methodologies
Several synthetic routes to 2,6-Dichlorophenylacetic acid have been reported.
Method 1: From 2,6-Dichlorotoluene via Carbonylation
This method involves the synthesis of an intermediate, ethyl 2,6-dichlorophenylacetate, followed by hydrolysis.[5]
-
Step 1: Synthesis of Ethyl 2,6-dichlorophenylacetate
-
Add 2,6-dichlorotoluene (2.4 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg), and Pd(Xantphos)Cl₂ (3.8 mg) to a suitable reactor.[5]
-
Charge the reactor with carbon monoxide to a pressure of 10 atmospheres.[5]
-
Heat the reaction mixture to 120°C and stir continuously for 16 hours.[5]
-
After the reaction is complete, release the carbon monoxide pressure.[5]
-
Purify the crude product by column chromatography to yield ethyl 2,6-dichlorophenylacetate.[5] The reported yield is 72%.[5]
-
-
Step 2: Hydrolysis to 2,6-Dichlorophenylacetic acid
-
Dissolve the resulting ethyl 2,6-dichlorophenylacetate in 1,4-dioxane.[5]
-
Add 6N sodium hydroxide solution and heat the mixture to 60°C for 2 hours.[5]
-
Adjust the pH to 1 using 2N hydrochloric acid.[5]
-
Remove the organic solvent under reduced pressure.[5]
-
Extract the mixture with ethyl acetate to obtain 2,6-dichlorophenylacetic acid.[5] The reported hydrolysis yield is 95%.[5]
-
Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetic acid from 2,6-dichlorotoluene.
Method 2: From 2,6-Dichlorobenzyl Cyanide
This route involves the hydrolysis of a commercially available nitrile.
-
Treat a solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) with KOH (30 g).[7]
-
Heat the mixture to 80°C for 20 hours.[7]
-
Quench the reaction with HCl until the pH reaches 3.[7]
-
The product, (2,6-dichloro-phenyl)-acetic acid, is obtained with a reported yield of 83% (17 g).[7]
Method 3: From Cyclohexanone
A multi-step synthesis starting from cyclohexanone has also been patented.[8]
-
Step 1: Cyclohexanone undergoes a chlorination reaction in a solvent with a chlorinating agent, catalyzed by an alkali, to produce 2,2,6,6-tetrachlorocyclohexanone.[8]
-
Step 2: The resulting tetrachlorocyclohexanone is condensed with a malonic diester.[8]
-
Step 3: The product then undergoes dehydrochlorination, hydrolysis, and rearrangement in the presence of an alkali.[8]
-
Step 4: Finally, acidification and decarboxylation yield 2,6-dichlorophenylacetic acid.[8]
Purification
The primary method cited for purification is crystallization. The crude acid product can be crystallized from aqueous ethanol.[5][6][9]
Analytical Characterization
Structural confirmation and purity analysis of 2,6-Dichlorophenylacetic acid and its intermediates are typically performed using standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃) of the ethyl ester intermediate shows characteristic peaks at δ 1.25 (t, J=7.2 Hz, 3H), 4.01 (s, 2H), 4.17 (q, J=7.2 Hz, 2H), 7.14-7.18 (m, 1H), and 7.31-7.33 (m, 2H).[5][6]
-
¹³C NMR (100 MHz, CDCl₃) of the ethyl ester intermediate exhibits signals at δ 14.2, 36.8, 61.1, 128.0, 128.9, 131.4, 136.1, and 169.5.[5][6]
-
-
Mass Spectrometry (MS) :
-
High-Resolution Mass Spectrometry (HRMS) : The ESI-HRMS calculated value for the sodium adduct of the ethyl ester [C₁₀H₁₀Cl₂NaO₂]⁺ is 254.9950, with a measured value of 254.9949.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Experimental GC-MS data shows major fragments at m/z 169, 159, 125, and 204.[3]
-
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the final product and for quantifying residues in various matrices like water and soil.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichlorophenylacetic acid(6575-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 6. 2,6-Dichlorophenylacetic acid CAS#: 6575-24-2 [chemicalbook.com]
- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. deswater.com [deswater.com]
